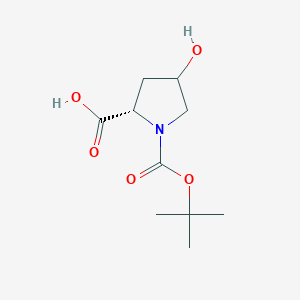

Boc-L-4-hydroxyproline

Description

General Overview of its Role in Organic Synthesis and Pharmaceutical Research

Boc-L-4-hydroxyproline serves as a versatile building block in the synthesis of a wide array of organic molecules and is particularly valued in medicinal chemistry. Its structure, featuring a Boc-protected amine and a hydroxyl group on the proline ring, allows for precise modifications and constructions of complex molecular architectures. chemimpex.comchemimpex.com This makes it an essential tool for chemists aiming to create novel compounds with specific biological activities.

In pharmaceutical research, this compound is frequently utilized in the development of new therapeutic agents. chemimpex.com It is a key component in the synthesis of peptide-based drugs and peptidomimetics. chemimpex.comchemimpex.com The incorporation of the hydroxyproline (B1673980) moiety can enhance the stability, bioavailability, and efficacy of drug candidates. chemimpex.comchemimpex.com For instance, it is used in designing drugs that target collagen-related disorders and in the development of treatments for connective tissue diseases. chemimpex.comchemimpex.com Furthermore, derivatives of this compound are investigated for their potential as iNOS inhibitors and in the synthesis of analogues of biologically active peptides. chemicalbook.com

The unique structural features of this compound also lend themselves to applications in biomaterials science. It is incorporated into biomaterials to improve mechanical properties and biocompatibility, particularly in tissue engineering scaffolds. chemimpex.com The compound's ability to influence the structure and function of proteins makes it valuable in protein engineering research as well. chemimpex.com

Table 1: Chemical Properties of this compound

| Property | Value |

| Synonym | Boc-Hyp-OH, N-(tert-Butoxycarbonyl)-4-hydroxyproline |

| Molecular Formula | C10H17NO5 |

| Molecular Weight | 231.25 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 123-127 °C |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Note: Data sourced from multiple chemical suppliers and may vary slightly.

Significance as a Chiral Building Block in Stereoselective Synthesis

The inherent chirality of this compound, specifically the (2S,4R) or (2S,4S) configuration, makes it an invaluable asset in stereoselective synthesis. researchgate.net Stereoselectivity is crucial in the synthesis of pharmaceuticals, as different stereoisomers of a drug can have vastly different biological activities. The fixed stereochemistry of the pyrrolidine (B122466) ring in this compound provides a rigid scaffold that allows for the controlled introduction of new stereocenters.

This compound serves as a chiral auxiliary, guiding the stereochemical outcome of reactions to produce enantiomerically pure or enriched products. chemimpex.com Its use is prominent in asymmetric synthesis, where the goal is to create a single desired stereoisomer of a target molecule. chemimpex.com For example, it is used as a starting material for the synthesis of other chiral building blocks, such as enantiomerically pure α-alkylated hydroxyprolines. researchgate.net

The applications of this compound as a chiral building block are diverse. It is employed in the synthesis of chiral ligands and catalysts, which in turn are used to facilitate a broad range of asymmetric transformations. chemimpex.com Researchers have utilized this compound in the stereoselective synthesis of complex natural products and medicinally important molecules, including precursors for drugs like Grazoprevir. mdpi.com The ability to control the three-dimensional arrangement of atoms with high precision is a cornerstone of modern drug discovery, and this compound is a key enabler in this field.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H17NO5 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

(2S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6?,7-/m0/s1 |

InChI Key |

BENKAPCDIOILGV-MLWJPKLSSA-N |

SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O |

sequence |

X |

Origin of Product |

United States |

Synthetic Methodologies for Boc L 4 Hydroxyproline and Its Derivatives

Protection Strategies of L-4-hydroxyproline for Boc-L-4-hydroxyproline Synthesis

The foundational step in utilizing L-4-hydroxyproline is the selective protection of its amine and carboxylic acid functionalities. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine due to its stability under various conditions and its ease of removal under acidic conditions.

The most common method for introducing the Boc protecting group onto the nitrogen atom of L-4-hydroxyproline is through reaction with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride. This reaction is typically performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.

The process often involves dissolving 4-hydroxy-L-proline in a suitable solvent, such as dichloromethane, and adding a base. A catalyst like 4-dimethylaminopyridine (DMAP) is frequently used. google.com Boc anhydride is then added, often slowly or at a controlled temperature (e.g., ≤30°C), to yield the N-Boc protected product. google.com One described synthesis involves suspending the methyl ester hydrochloride of trans-4-hydroxy-L-proline in dichloromethane, cooling to 0°C, and then adding triethylamine (Et₃N), DMAP, and Boc anhydride. The reaction proceeds for several hours, yielding the desired N-Boc protected product in high yield after workup. chemicalbook.com

Alternatively, the protection can be carried out in a mixed aqueous-organic solvent system. For instance, trans-4-hydroxy-L-proline can be reacted with di-tert-butyl dicarbonate under standard aqueous conditions to protect the amine. biorxiv.org The choice of reaction sequence—either protecting the amine first or esterifying the carboxyl group first—is critical. Protecting the amine with Boc anhydride before esterification is often the preferred route to avoid the formation of amide impurities and other side reactions that can occur under the strong conditions sometimes required for esterification. google.com

| Reactant | Reagent | Catalyst/Base | Solvent | Conditions | Yield |

| 4-hydroxy-L-proline | Boc Anhydride | DMAP | Dichloromethane | Stir overnight at 20-30°C | High |

| trans-4-hydroxy-L-proline methyl ester HCl | Boc Anhydride | Et₃N, DMAP | Dichloromethane | 0°C to room temp, 2 hours | 100% |

| Amine 12 (tert-butyl (S)-4-methyleneprolinate) | Boc₂O | Et₃N, DMAP | Dichloromethane | Room temp, 48 hours | 85% |

Following N-Boc protection, the carboxylic acid group is often esterified to prevent its interference in subsequent reactions, such as peptide coupling.

Methyl Esterification: Methyl esters of this compound are common intermediates. One method involves using dicyclohexylcarbodiimide (DCC) as a coupling agent. N-Boc-cis-4-hydroxyproline is reacted with methanol in a solvent like tetrahydrofuran (THF) in the presence of DCC. google.com Another approach utilizes (trimethylsilyl)diazomethane. In this procedure, (2S, 4R)-4-hydroxyproline is dissolved in methanol at 0°C, and (trimethylsilyl)diazomethane is added to achieve esterification. chemicalbook.com

tert-Butyl Esterification: The synthesis of tert-butyl esters requires different conditions. For example, to synthesize di-tert-butyl (S)-4-oxopyrrolidine-1,2-dicarboxylate, the N-Boc protected keto-proline is dissolved in anhydrous dichloromethane and cooled to 0°C. chemicalbook.com Tert-butanol and DMAP are added, followed by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl). chemicalbook.com The reaction is stirred overnight to yield the tert-butyl ester. chemicalbook.com

| Starting Material | Ester Type | Reagents | Solvent | Conditions | Yield |

| N-Boc-cis-4-hydroxyproline | Methyl Ester | Methanol, DCC | Tetrahydrofuran | 20-30°C, 2 hours | High |

| (2S, 4R)-4-hydroxyproline | Methyl Ester | (Trimethylsilyl)diazomethane | Methanol | 0°C, 1 hour | 100% |

| (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | tert-Butyl Ester | tert-butanol, DMAP, EDC-HCl | Dichloromethane | 0°C to room temp, overnight | 57% |

Advanced Synthetic Routes to this compound Isomers

While the naturally occurring amino acid is trans-4-hydroxy-L-proline ((2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid), the synthesis of its cis-isomer ((2S,4S)) and other derivatives is crucial for creating novel peptides and pharmaceuticals.

The synthesis of derivatives of the natural trans-isomer typically involves a straightforward protection sequence. The commercially available trans-4-hydroxy-L-proline or its methyl ester hydrochloride serves as the starting material. chemicalbook.com As detailed previously, the synthesis involves N-Boc protection using Boc anhydride, often followed by esterification if the starting material is not already an ester. chemicalbook.comchemicalbook.com These derivatives are valuable as chiral building blocks in their own right. chemimpex.com

The synthesis of the non-natural cis-isomer requires more advanced strategies, typically starting from the abundant trans-isomer. A common route involves first protecting the amine and carboxyl groups of trans-4-hydroxy-L-proline. The key step is then the inversion of the stereochemistry at the 4-position, which is discussed in the following section. acs.org

An alternative reported synthesis of cis-4-hydroxy-L-proline begins with trans-4-hydroxy-L-proline, which is first protected with the Boc group. biorxiv.org This is followed by an intramolecular Mitsunobu esterification using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to form a bicyclic lactone. biorxiv.org The formation of this lactone effectively inverts the stereocenter. The final step is the hydrolysis of the lactone with acid (e.g., 2.0 M HCl) to yield the desired cis-4-hydroxy-L-proline. biorxiv.org

A patented process describes the synthesis of N-Boc-cis-4-hydroxyproline methyl ester by first performing N-Boc protection on 4-hydroxy-L-proline, followed by methyl esterification using DCC and methanol. google.com

The conversion of the trans-hydroxyproline scaffold to the cis-configuration is a critical transformation. This is achieved via nucleophilic substitution (Sₙ2) reactions that proceed with an inversion of stereochemistry.

Mitsunobu Reaction: The Mitsunobu reaction is a powerful and widely used method for inverting the stereochemistry of secondary alcohols. organic-chemistry.orgatlanchimpharma.com The reaction mechanism involves the activation of the hydroxyl group by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org This in-situ activation forms a good leaving group, which is then displaced by a nucleophile in an Sₙ2 fashion, resulting in a clean inversion of the stereocenter. organic-chemistry.orgatlanchimpharma.com

In the context of hydroxyproline (B1673980), a protected derivative like Boc-(2S,4R)-4-hydroxyproline methyl ester is used as the starting material. nih.gov It is reacted with PPh₃, DIAD, and a suitable nucleophile, such as p-nitrobenzoic acid. nih.gov This results in the formation of a p-nitrobenzoate ester with the opposite (4S) configuration. Subsequent hydrolysis of this ester yields the inverted alcohol, Boc-(2S,4S)-4-hydroxyproline methyl ester. nih.gov While highly effective, challenges with the Mitsunobu reaction can include the difficulty of removing byproducts like triphenylphosphine oxide and the high cost of reagents, which can limit its industrial scalability. google.com

| Substrate | Reagents | Nucleophile | Solvent | Product Configuration |

| Boc-(2S,4R)-hydroxyproline methyl ester (1) | PPh₃, DIAD | p-Nitrobenzoic acid | Tetrahydrofuran | (2S,4S) |

| N-tBoc-trans-4-hydroxy-ʟ-proline | PPh₃, DEAD | (intramolecular) | Tetrahydrofuran | N-tBoc-cis-proline lactone |

Sulfonate Intermediate Strategy: An alternative pathway for configuration inversion involves converting the hydroxyl group into a sulfonate ester, such as a mesylate or tosylate, which are excellent leaving groups. The hydroxyl group of an N-Boc-cis-4-hydroxyproline derivative can be reacted with mesyl chloride or tosyl chloride. researchgate.net The resulting sulfonate ester is then subjected to nucleophilic displacement with a reagent like hydroxide, which proceeds via an Sₙ2 mechanism to yield the trans isomer with inverted stereochemistry. researchgate.net

Strategies for Stereochemical Inversion at the 4-Position

Mitsunobu Reaction Protocols

The Mitsunobu reaction is a powerful tool for the stereospecific inversion of secondary alcohols, making it highly applicable to the synthesis of the cis-isomer, (2S,4S)-N-Boc-4-hydroxy-L-proline, from the commercially available trans-isomer, (2S,4R)-N-Boc-4-hydroxy-L-proline. This reaction proceeds with a complete inversion of stereochemistry at the reaction site. nih.govacs.org

Key applications of the Mitsunobu reaction in this context include:

Intramolecular Cyclization: An intramolecular Mitsunobu reaction can be employed to form a lactone intermediate, which upon hydrolysis, yields the (2S,4S)-diastereomer. nih.gov

** intermolecular Substitution:** The hydroxyl group can be reacted with various nucleophiles. For instance, reaction with 4-nitrobenzoic acid, followed by hydrolysis of the resulting ester, achieves the desired stereochemical inversion. nih.govrsc.org Similarly, phenols can be used to generate O-arylated hydroxyproline derivatives. rsc.orgnih.gov The synthesis of (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline (B1632879) utilizes a Mitsunobu reaction with perfluoro-tert-butanol directly on the (2S,4R)-hydroxyproline starting material. nih.govacs.org

The choice of reagents, particularly the azodicarboxylate (e.g., DEAD, DIAD, ADDP), can be critical for achieving reasonable yields, especially with sterically hindered substrates or less nucleophilic partners. rsc.org

| Starting Material | Reagents | Product | Key Outcome | Reference |

|---|---|---|---|---|

| (2S,4R)-N-Boc-4-hydroxy-L-proline | PPh₃, DEAD/DIAD | Intermediate Lactone | Forms (2S,4S)-diastereomer after hydrolysis | nih.gov |

| Boc-(2S,4R)-4-hydroxyproline methyl ester | 4-Nitrobenzoic acid, PPh₃, DIAD | 4S-Nitrobenzoate ester | Inversion of stereochemistry at C4 | nih.govrsc.org |

| Boc-(2S,4R)-4-hydroxyproline methyl ester | 4-Iodophenol, PPh₃, ADDP | 4S-Iodophenyl hydroxyproline derivative | Synthesis of O-arylated proline | rsc.org |

| Boc-(2S,4R)-4-hydroxyproline methyl ester | Perfluoro-tert-butanol | (2S,4S)-Perfluoro-tert-butyl 4-hydroxyproline | Direct synthesis of fluorinated ether | nih.gov |

Mesylation and Azide Displacement Approaches

A common alternative to the Mitsunobu reaction for achieving nucleophilic substitution with stereochemical inversion is a two-step process involving mesylation or tosylation followed by nucleophilic displacement. This method is particularly useful for introducing nucleophiles that are incompatible with Mitsunobu conditions.

The process involves:

Activation of the Hydroxyl Group: The hydroxyl group of this compound is converted into a more effective leaving group, typically a mesylate or tosylate, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Nucleophilic Displacement: The resulting sulfonate ester undergoes an Sₙ2 reaction with a nucleophile, such as sodium azide (NaN₃). This displacement proceeds with inversion of configuration, yielding the corresponding C4-substituted product. For example, the reaction of a tosylated precursor of (2S,4R)-N-Boc-4-hydroxy-l-proline with a nucleophile leads to the formation of the (2S,4S) product. nih.gov This approach is also foundational for preparing precursors for subsequent reactions, such as fluorination. nih.gov

Conversion and Derivatization Strategies

This compound serves as a precursor to other key intermediates, such as ketones and fluorinated analogues, through various conversion strategies.

Oxidation Reactions (e.g., Jones Reagent, TEMPO-catalyzed Oxidation)

The oxidation of the secondary alcohol at the C4 position of this compound yields N-Boc-4-oxo-L-proline, a versatile intermediate for synthesizing various proline analogues.

TEMPO-catalyzed Oxidation: This is a widely used modern method known for its mild conditions and high efficiency. The reaction uses a catalytic amount of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) radical and a stoichiometric co-oxidant. organic-chemistry.org A common system involves sodium hypochlorite (NaOCl) as the primary oxidant, often in a biphasic system with sodium bicarbonate and catalytic potassium bromide. windows.net To avoid potential chlorination of sensitive substrates, a combination of catalytic NaOCl with stoichiometric sodium chlorite (NaClO₂) can be employed. orgsyn.org The TEMPO radical is oxidized to the active N-oxoammonium ion, which in turn oxidizes the alcohol to a ketone. orgsyn.org

Jones Reagent: While historically significant, the use of Jones reagent (CrO₃ in sulfuric acid and acetone) for this oxidation is less common in modern synthesis due to its harsh acidic conditions and the environmental concerns associated with chromium waste.

| Method | Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| TEMPO-catalyzed Oxidation | TEMPO (cat.), NaOCl, KBr (cat.) | Mild conditions, high yield, catalytic | Potential for side reactions (e.g., chlorination) | windows.net |

| Modified TEMPO Oxidation | TEMPO (cat.), NaClO₂, NaOCl (cat.) | Reduces chlorination, mild conditions | Requires careful control of reagents | orgsyn.org |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Strong oxidizing agent | Harsh acidic conditions, toxic chromium waste | N/A |

Reduction Reactions (e.g., Borohydride Reductions)

The reduction of the ketone in N-Boc-4-oxo-L-proline derivatives provides access to different stereoisomers of 4-hydroxyproline. The stereochemical outcome of the reduction is dependent on the reducing agent and the reaction conditions.

Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation. google.com The reduction of N-Boc-4-oxo-L-proline or its esters with NaBH₄ typically results in a diastereomeric mixture of cis- and trans-4-hydroxyproline derivatives. acs.orgnih.gov For example, the reduction of an N-Boc-3-fluoro-4-oxo-L-proline benzyl ester intermediate with sodium borohydride yielded a mixture of three fluorohydrin diastereoisomers. acs.orgnih.gov The separation of these isomers can be challenging, but this method provides a straightforward route to otherwise difficult-to-access stereoisomers. nih.gov

Fluorination Reactions for Fluoro-L-proline Analogues

Fluorinated proline analogues are of significant interest in medicinal chemistry. This compound is a key starting material for synthesizing these compounds, particularly 4-fluoro-L-proline. The hydroxyl group can be directly replaced with fluorine using a deoxyfluorination agent. A notable example is the use of morpholinosulfur trifluoride, which can convert (2S,4R)-N-Boc-4-hydroxy-l-proline into the corresponding cis-4-fluoro-l-proline derivative. nih.gov

Nucleophilic Fluorination with [¹⁸F]Fluoride

The synthesis of radiolabeled compounds for Positron Emission Tomography (PET) is a critical application of these synthetic strategies. Specifically, cis- and trans-4-[¹⁸F]fluoro-L-proline are valuable PET imaging agents used to study diseases involving altered collagen synthesis. nih.govresearchgate.net

The synthesis involves a nucleophilic substitution reaction on a suitable precursor derived from this compound. The key steps are:

Precursor Synthesis: The hydroxyl group of either (2S,4R)- or (2S,4S)-N-Boc-4-hydroxy-L-proline is converted into a good leaving group, such as a tosylate. nih.gov Bulky ester protecting groups (e.g., tert-butyl) on the carboxylate may be used to minimize intramolecular side reactions during fluorination. nih.gov

Radiofluorination: The precursor is then reacted with cyclotron-produced [¹⁸F]fluoride. This Sₙ2 reaction proceeds with inversion of configuration to install the ¹⁸F-label.

Deprotection: The Boc and any other protecting groups are removed under mild acidic conditions to yield the final radiotracer.

This methodology has been refined to allow for a fully automated synthesis, which is crucial for handling short-lived radioactive isotopes and ensuring reproducible production of the PET agent with high molar activity. nih.gov

| Precursor | Fluorinating Agent | Product | Application | Reference |

|---|---|---|---|---|

| (2S,4R)-N-Boc-4-tosyloxy-L-proline tert-butyl ester | [¹⁸F]Fluoride | cis-4-[¹⁸F]Fluoro-L-proline | PET Imaging Agent | nih.gov |

| (2S,4S)-N-Boc-4-tosyloxy-L-proline tert-butyl ester | [¹⁸F]Fluoride | trans-4-[¹⁸F]Fluoro-L-proline | PET Imaging Agent | nih.gov |

Cyclopropanation and Related Intramolecular Cyclizations

The synthesis of conformationally constrained proline analogs, such as spirocyclic derivatives, is of significant interest in medicinal chemistry. One such target is Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key component in the synthesis of the antiviral agent ledipasvir. acs.org A synthetic route to this compound has been developed starting from (2S,4R)-4-hydroxyproline. masterorganicchemistry.com

An effective approach involves the conversion of an N-Boc-4-methylene-L-proline tert-butyl ester intermediate. acs.org Direct cyclopropanation of the methylene group using the classical Simmons-Smith reaction (ZnEt₂, CH₂I₂) proved challenging, leading to complex product mixtures. acs.orgmasterorganicchemistry.com A more successful strategy involves a two-step sequence: addition of dibromocarbene to the double bond, followed by debromination. acs.org The optimal sequence involves dibromopropanation of the ester, followed by ester deprotection under basic conditions to yield the dibromo acid, and finally, debromination via hydrogenolysis to furnish the target spirocyclic amino acid. acs.org

| Intermediate | Reaction Sequence | Overall Yield | Key Step |

|---|---|---|---|

| N-Boc-4-methylene-L-proline tert-butyl ester | 1. Dibromopropanation 2. Ester deprotection 3. Debromination (Hydrogenolysis) | 49% acs.org | Dibromocarbene addition followed by debromination. acs.org |

Synthesis of 4-Alkyl-L-proline Derivatives

The introduction of alkyl groups at the C4 position of proline creates valuable building blocks for peptide synthesis and drug design. A scalable and chromatography-free synthesis of 4-alkyl-L-proline derivatives can be achieved starting from this compound. A key strategy involves the initial oxidation of the alcohol to the corresponding ketone, N-Boc-4-oxo-proline. This intermediate can then be further functionalized.

One effective route proceeds via a 4-methylene intermediate. The synthesis of N-Boc-trans-4-methyl-L-prolinol has been demonstrated on a multi-gram scale starting from N-(tert-butoxycarbonyl)-4-hydroxy-L-proline (Boc-L-Hyp-OH). The key steps are outlined below:

Oxidation : The starting material is oxidized using a NaOCl/TEMPO system to produce 4-oxo-Boc-proline.

Wittig Reaction : The ketone is then converted to the 4-methylene-Boc-proline via a Wittig reaction using methyltriphenylphosphonium bromide (Ph₃PMeBr) and potassium tert-butoxide (t-BuOK), achieving a 76% yield for this step.

Reduction : The resulting 4-methylene derivative can then be reduced to the desired 4-alkyl proline. For example, hydrogenation can yield the 4-methyl derivative. The exocyclic double bond also serves as a handle for other transformations, such as conjugate additions, to introduce a wider variety of alkyl substituents.

| Reaction Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| Oxidation | Boc-L-Hyp-OH | NaOCl/TEMPO (cat.) | 4-oxo-Boc-proline | Not specified |

| Wittig Reaction | 4-oxo-Boc-proline | Ph₃PMeBr, t-BuOK, 2-MeTHF | 4-methylene-Boc-proline | 76% |

Introduction of Bioorthogonal Functional Groups

Bioorthogonal chemistry allows for the specific modification of biomolecules in living systems. This compound serves as an excellent scaffold for introducing functional groups that can participate in such reactions.

Iodophenyl groups are versatile handles for bioorthogonal reactions, particularly palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions, which can be performed in water. The synthesis of (2S,4R)- and (2S,4S)-iodophenyl ethers of hydroxyproline is achieved via a Mitsunobu reaction.

For example, the iodophenyl ether of 4S-hydroxyproline is synthesized through a Mitsunobu reaction involving the methyl ester of Boc-4R-hydroxyproline and 4-iodophenol. To achieve a reasonable yield in this specific transformation, the use of 1,1'-(azodicarbonyl)dipiperidine (ADDP) as the azodicarboxylate component was required. The resulting amino acid derivatives present the aryl groups in distinct spatial orientations, making them useful for stereospecific applications in medicinal chemistry and molecular design.

Alkynes are another cornerstone of bioorthogonal chemistry, most famously used in the copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). An alkyne functional group can be readily introduced onto the Boc-hydroxyproline scaffold via esterification.

The synthesis of the pentynoate ester of 4R-hydroxyproline installs a terminal alkyne handle onto the proline ring. This modification provides a novel site for peptide functionalization, allowing for the covalent attachment of probes, tags, or other molecules of interest with high specificity and efficiency. This derivative is particularly useful as it introduces the bioorthogonal handle into an amino acid that has a defined conformational preference.

Propargyl Thioether Derivatives

The introduction of alkyne functionalities, such as propargyl groups, into amino acids like hydroxyproline creates valuable tools for bioorthogonal chemistry. While the direct synthesis of a propargyl thioether at the 4-position of Boc-hydroxyproline is not extensively detailed, analogous strategies and related functionalizations have been developed.

A notable method involves the synthesis of the pentynoate ester of 4R-hydroxyproline. This approach introduces an alkyne functional group onto the hydroxyproline scaffold, creating a conformationally constrained amino acid suitable for bioorthogonal reactions nih.govnih.gov.

Another relevant strategy is the synthesis of S-propargyl-4-thiolphenylalanine, which, although based on a different amino acid, demonstrates a viable route to a propargyl thioether. The process involves a copper-mediated cross-coupling of thioacetic acid with a protected 4-iodophenylalanine, followed by thiolysis and subsequent alkylation with propargyl bromide nih.govnih.gov. This methodology highlights a potential pathway that could be adapted for creating thioether linkages on modified proline rings. The synthesis of N-BOC-(2S,4S)-4-phenylthio-L-proline methyl ester from BOC-L-hydroxyproline methyl ester further establishes a precedent for nucleophilic substitution at the C-4 position to create thioether derivatives google.com.

Table 1: Synthesis of Alkyne-Functionalized Amino Acids

| Derivative | Starting Material | Key Steps | Purpose |

|---|---|---|---|

| Pentynoate ester of 4R-hydroxyproline | Boc-4R-hydroxyproline | Esterification with pentynoic acid | Introduces an alkyne handle while maintaining conformational preference nih.govnih.gov. |

| S-propargyl-4-thiolphenylalanine | Boc-4-iodophenylalanine | Copper-mediated thiolation, thiolysis, alkylation | Creates a tunable alkyne amino acid for bioorthogonal reactions nih.govnih.gov. |

Photoactivatable Proline Derivatives

Photoactivatable amino acids are powerful tools for probing protein-protein interactions and identifying binding targets of bioactive molecules. A convenient synthesis for a photoactivatable proline derivative, named PhotoProline, has been developed starting from L-trans-4-hydroxyproline uzh.chresearchgate.net. This derivative incorporates a diazirine group, a small and efficient photo-crosslinker, at the 4-position of the pyrrolidine (B122466) ring uzh.ch.

The synthesis begins with the Boc protection of L-trans-4-hydroxyproline, followed by Jones oxidation to yield N-Boc-4-oxoproline researchgate.net. This keto-intermediate is the key branch point for introducing the photoactivatable moiety. The process to install the diazirine group involves a multi-step reaction sequence:

Reaction of N-Boc-4-oxoproline with ammonia.

Treatment with hydroxylamine-O-sulfonic acid.

Oxidation with iodine to form the diazirine ring uzh.chresearchgate.net.

The resulting N-Boc-L-4-diazirinylproline can then be converted to other protected forms, such as an Fmoc-derivative, for use in standard solid-phase peptide synthesis uzh.chresearchgate.net. The diazirine group is noted for its stability to the acidic and basic conditions commonly employed in peptide chemistry researchgate.net.

Table 2: Key Steps in PhotoProline Synthesis

| Step | Precursor | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | L-trans-4-hydroxyproline | (Boc)₂O, Jones Reagent | N-Boc-4-oxoproline | - |

| 2 | N-Boc-4-oxoproline | i. NH₃, H₂NOSO₃H ii. I₂, Et₃N, MeOH | N-Boc-L-4-diazirinylproline | 31% researchgate.net |

Industrial Scale Synthesis and Process Optimization

The utility of this compound and its derivatives as intermediates in the synthesis of pharmaceuticals necessitates the development of robust, scalable, and cost-effective manufacturing processes. Research in this area focuses on maximizing yield, ensuring high purity, and eliminating cumbersome purification techniques like column chromatography.

Large-Scale Preparations and Yield Optimization

Large-scale synthesis often begins with the protection of 4-hydroxy-L-proline. An optimized process for preparing N-BOC-cis-4-hydroxyproline methyl ester involves first protecting the amino group with di-tert-butyl dicarbonate (BOC anhydride) and then esterifying the carboxylic acid google.com. This sequence is preferred as it avoids the formation of amide impurities that can occur if esterification is performed first google.com. By optimizing reaction conditions, such as solvent and reagent ratios, high yields (over 80%) and purities (over 98%) can be achieved for the Boc-protection step google.com.

Further, the development of scalable processes for derivatives, such as N-Boc-4-fluoro-L-proline, provides insights into optimizing the use of this compound as a starting material. The synthesis of this fluoro-derivative has been achieved on a kilogram scale starting from N-Boc-4-hydroxy-l-proline methyl ester acs.orgacs.org. Optimization in this context involves replacing hazardous or expensive reagents, like (diethylamino)sulfur trifluoride (DAST), with more plant-friendly alternatives such as nosyl fluoride, which can be used in a single, reusable solvent system acs.orgacs.org.

Metabolic engineering strategies in microorganisms like E. coli have also been explored for the large-scale production of trans-4-hydroxy-L-proline itself, which is the primary precursor. By optimizing fermentation conditions and genetic pathways, production titers exceeding 50 g/L have been reported, providing an abundant and sustainable source of the starting material for chemical derivatization nih.gov.

Chromatography-Free Purification Methods

A critical aspect of industrial-scale synthesis is the avoidance of column chromatography, which is costly, time-consuming, and generates significant solvent waste. For this compound derivatives, chromatography-free purification methods have been successfully developed acs.org.

In the large-scale synthesis of N-Boc-4-fluoro-L-proline from its hydroxy-proline precursor, purification is achieved through a series of extractions and precipitations acs.org. After the fluorination and subsequent hydrolysis of the methyl ester, the product is isolated by:

Diluting the reaction mixture with water and extracting the product into an organic solvent like dichloromethane (DCM) acs.org.

Treating the organic layer with a sodium hydroxide solution to hydrolyze the ester and transfer the carboxylate salt to the aqueous layer acs.org.

Separating the aqueous layer and acidifying it with hydrochloric acid to precipitate the final product acs.org.

Suspending the crude solid in a solvent like toluene and heating to remove impurities, followed by filtration and drying to afford the pure product with >99% purity acs.orgacs.org.

Similarly, scalable syntheses of other derivatives, such as N-Boc-trans-4-methyl-L-prolinol, have been designed to completely avoid chromatographic purification through strategic work-up and crystallization procedures acs.org. These methods are essential for making the production process economically viable and environmentally sustainable.

Table 3: Comparison of Purification Methods

| Method | Description | Scale | Advantages |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Laboratory | High purity for complex mixtures. |

| Extraction & Precipitation | Separation based on solubility differences in immiscible solvents and pH-dependent precipitation. | Industrial (kg) | Scalable, lower cost, reduced solvent waste acs.org. |

Applications in Peptide and Protein Chemistry

Role as a Key Building Block in Peptide Synthesis

Boc-L-4-hydroxyproline serves as a crucial building block in the synthesis of peptides, contributing to the development of bioactive peptides with potential therapeutic applications. chemimpex.com The presence of the hydroxyl group allows for further modifications, which can significantly influence the biological activity and stability of the resulting peptide chains. chemimpex.com This makes it instrumental in the design of proline-rich peptides, which are important for creating drugs with enhanced stability and bioactivity. chemimpex.com

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides in which an amino acid or peptide is bound to a solid support, and the peptide chain is built up in a stepwise manner. This compound is well-suited for integration into Boc-chemistry SPPS protocols. sigmaaldrich.comsigmaaldrich.com In this methodology, the Boc group serves as a temporary protecting group for the Nα-amino group of the proline derivative. peptide.com This group is stable during the coupling reactions but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to allow for the addition of the next amino acid in the sequence. nih.gov

The general workflow for integrating this compound in SPPS can be summarized as follows:

Attachment to Resin: The first amino acid is anchored to an insoluble resin support. peptide.com

Deprotection: The Boc protecting group on the N-terminus of the resin-bound amino acid is removed using TFA. chempep.com

Coupling: The deprotected amino group is then coupled with the carboxyl group of the incoming this compound, which has been activated.

Repetition: The deprotection and coupling steps are repeated to elongate the peptide chain.

The use of this compound in SPPS allows for the precise incorporation of a hydroxylated proline residue at specific positions within a peptide sequence, which is critical for studying its effects on peptide structure and function.

| SPPS Step | Description | Reagents Commonly Used |

| Resin Attachment | C-terminal amino acid is anchored to a solid support. | Merrifield resin, PAM resin |

| Boc Deprotection | Removal of the Nα-Boc protecting group. | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |

| Neutralization | Neutralization of the resulting trifluoroacetate (B77799) salt. | Diisopropylethylamine (DIEA) |

| Coupling | Formation of the peptide bond with the incoming Boc-amino acid. | Dicyclohexylcarbodiimide (DCC), HBTU |

| Cleavage | Release of the completed peptide from the resin. | Hydrofluoric acid (HF), TFMSA |

While SPPS is dominant for the synthesis of many peptides, solution-phase peptide synthesis remains valuable, particularly for large-scale production and for certain complex peptides. nih.gov In solution-phase synthesis, all reactants are dissolved in a suitable solvent. This compound is also employed in these methods, where the Boc group again serves as the temporary N-terminal protecting group. bachem.com

Design and Synthesis of Proline Analogues and Mimetics

The unique cyclic structure of proline imposes significant constraints on the conformational flexibility of the peptide backbone. researchgate.net this compound serves as a versatile starting material for the synthesis of a wide array of proline analogues and mimetics designed to further modulate peptide and protein structure and function. sigmaaldrich.com

By modifying the pyrrolidine (B122466) ring of proline, researchers can create analogues with even more restricted conformations. researchgate.net These conformationally constrained analogues are valuable tools for studying the relationship between peptide conformation and biological activity. sigmaaldrich.com this compound is a key precursor in the synthesis of such analogues. For example, it can be used to create bicyclic and tricyclic scaffolds that mimic peptide turns or other secondary structures. researchgate.net The synthesis of these complex structures often takes advantage of the hydroxyl group on the proline ring as a handle for further chemical transformations. researchgate.net These constrained analogues have been incorporated into bioactive peptides to enhance their stability and receptor binding affinity. researchgate.net

The hydroxyl group at the 4-position of this compound provides a convenient point for introducing a variety of substituents, allowing for the fine-tuning of the electronic and steric properties of the proline ring. nih.govbiorxiv.org This, in turn, influences the conformation of the peptide backbone. nih.gov A "proline editing" approach has been developed where Fmoc-4R-hydroxyproline is incorporated into a peptide during SPPS, and the hydroxyl group is subsequently modified on the solid support to generate a diverse range of 4-substituted proline derivatives. nih.gov

This strategy has been used to synthesize peptides containing 4R- and 4S-fluoro, hydroxyl, and O-nitrobenzoate proline residues, as well as 4-oxoproline and 4,4-difluoroproline derivatives. nih.gov The stereospecific introduction of electron-withdrawing groups, such as fluorine, at the 4-position can have a profound effect on the puckering of the pyrrolidine ring and the cis-trans isomerism of the preceding peptide bond. nih.gov

| 4-Substituent | Effect on Peptide Conformation | Synthetic Approach from Hydroxyproline (B1673980) |

| Fluorine (4R- or 4S-) | Induces strong stereoelectronic effects, influencing ring pucker and amide bond isomerism. nih.gov | Nucleophilic fluorination (e.g., with DAST) of the hydroxyl group. nih.gov |

| Thiol Group | Can be used for disulfide bridging or bioconjugation. nih.gov | Mitsunobu reaction with thiolacetic acid followed by deprotection. nih.gov |

| Azide Group | Allows for bioorthogonal "click" chemistry reactions. | SN2 reaction on a sulfonate-activated hydroxyl group. nih.gov |

| Alkyl/Aryl Ethers | Modulates steric bulk and hydrophobicity. | Williamson ether synthesis. |

The incorporation of this compound and its derivatives into peptides is a powerful tool in peptide engineering. chemimpex.com By strategically placing these modified proline residues, it is possible to stabilize specific secondary structures, such as β-turns and polyproline helices, which are crucial for protein folding and molecular recognition events. pku.edu.cn The enhanced conformational stability can lead to peptides with increased resistance to proteolytic degradation and improved pharmacokinetic properties.

Furthermore, the functional groups introduced via 4-substituted proline derivatives can serve as attachment points for labels, imaging agents, or drug payloads. This has significant implications for the development of novel peptide-based diagnostics and therapeutics. The ability to mimic natural amino acid side chains through functionalization of the 4-hydroxyl group allows for the creation of proline-based mimics of other amino acids like leucine, lysine, or arginine, further expanding the toolkit for peptide design. pku.edu.cn

Influence on Peptide Conformation and Stability

Modulation of Xaa-Pro Bond Isomerization (cis/trans)

The peptide bond preceding a proline residue (the Xaa-Pro bond) is unique in its ability to adopt both cis and trans conformations, with the isomerization between these two states often being a rate-limiting step in protein folding. The substitution at the 4-position of the proline ring can significantly influence this equilibrium.

The presence of an electron-withdrawing substituent, such as the hydroxyl group in 4-hydroxyproline (B1632879), at the 4R position has a notable stereoelectronic effect. This effect biases the pyrrolidine ring pucker and favors the trans conformation of the preceding peptide bond. unimi.itbiorxiv.org All peptide bonds within a stable collagen triple helix are in the trans conformation, and therefore, substitutions that favor this isomer can enhance collagen stability. unimi.it The strong inductive effect of substituents on the proline ring can enforce a particular pucker, bias the conformation of the peptide bond, and accelerate the cis-trans isomerization process. harvard.edu Studies on proline analogs have shown that the equilibrium constant between trans and cis proline (Ktrans/cis) is affected by the substitution on the ring.

Table 1: Influence of 4-Substitution on Xaa-Pro Bond Isomerization| Compound Context | Ktrans/cis | Solvent | Reference |

|---|---|---|---|

| Derivatives of X-Hnb-OMe (Hnb = 4-nitrobenzoate (B1230335) ester of 4R-hydroxyproline) | Varies with acyl capping group | CDCl3 | medchemexpress.com |

| AcAlaGlyProAlaLysNH2 (Gly-Pro bond) | 6.3 | Aqueous (pH 6) | unimi.it |

This modulation is critical for pre-organizing the peptide backbone into a conformation that is favorable for subsequent folding into well-defined secondary and tertiary structures.

Stabilization of Triple-Helical Structures (e.g., Collagen Mimics)

This compound is a fundamental building block in the synthesis of collagen-mimetic peptides. The post-translational modification of proline to 4-hydroxyproline (Hyp) is essential for the stability of the collagen triple helix, one of the most abundant protein structures in animals. rsc.org When incorporated into the Yaa position of the repeating Gly-Xaa-Yaa sequence, 4-hydroxyproline markedly increases the conformational stability of the triple helix. rsc.org

This stabilization is not primarily due to hydrogen bonding involving the 4-hydroxyl group, but rather to stereoelectronic effects. The electron-withdrawing hydroxyl group influences the pucker of the pyrrolidine ring, which in turn pre-organizes the peptide backbone into a conformation amenable to triple helix formation. rsc.org The thermal stability of collagen-mimetic peptides, measured by their melting temperature (Tm), demonstrates this effect clearly.

Table 2: Thermal Stability of Collagen-Mimetic Peptides| Peptide Sequence | Tm (°C) | Comment | Reference |

|---|---|---|---|

| H-(Pro-Pro-Gly)10-OH | ~24 | Baseline stability | rsc.org |

| H-(Pro-Hyp-Gly)10-OH | ~58 | Hyp in Yaa position significantly stabilizes the triple helix | rsc.org |

| Ac-(Gly-Pro-Hyp)10-NH2 | Higher than Ac-(Gly-Hyp-Pro)10-NH2 | Confirms positional importance of Hyp | rsc.org |

| H-(Hyp-Pro-Gly)10-OH | Does not form a triple helix | Demonstrates the destabilizing effect of Hyp in the Xaa position | rsc.org |

Research has shown that replacing Hyp with (2S,4R)-4-fluoroproline (Flp), which has an even greater electron-withdrawing effect, can further enhance the stability of triple helices. unimi.it Conversely, the diastereomer (2S,4S)-4-hydroxyproline (hyp) in either the Xaa or Yaa position can prevent the formation of a triple helix. unimi.it

Induction of Specific Secondary Structures (e.g., Polyproline Helices, Beta-Turns)

Beyond the collagen triple helix, 4-hydroxyproline plays a role in inducing other specific secondary structures, such as polyproline II (PPII) helices and β-turns.

Polyproline II (PPII) Helices: The PPII helix is a left-handed, extended helical structure characterized by all-trans peptide bonds. nih.gov Electron-withdrawing substituents at the 4R position, like the hydroxyl group in Hyp, stabilize the PPII conformation. nih.gov Circular dichroism studies of (Pro)10, (Hyp)10, and (Flp)10 peptides show that the 4R substituent stabilizes the PPII helix relative to a polyproline I (PPI) helix, which contains all-cis peptide bonds. nih.gov This stabilization is attributed to inductive effects that favor the trans isomer of the prolyl peptide bond and the specific φ and ψ dihedral angles characteristic of the PPII helix. nih.gov

Beta-Turns: β-turns are structures that reverse the direction of the polypeptide chain, and they are crucial for the folding of globular proteins. Proline is frequently found in β-turns. Studies involving dipeptides with hydroxyproline derivatives have shown that Serine-Proline (Ser-Pro) sequences are particularly effective at promoting these structures. sigmaaldrich.com Specifically, Ser-cis-Pro sequences, which can be stabilized by a C-H/O interaction between the serine side-chain and the proline Cα-H, predominantly adopt a type VI β-turn. sigmaaldrich.comgoogle.com In contrast, Ser-trans-Pro sequences tend to stabilize type I β-turns. google.com The ability to control the cis/trans isomerism of the Xaa-Pro bond through 4-substitution is therefore a powerful tool for designing peptides with specific turn structures.

Peptide Editing Strategies utilizing this compound

A significant application of this compound is in "proline editing," a versatile strategy for the synthesis of peptides with diverse and stereospecifically modified proline residues. semanticscholar.orgnih.gov This approach uses the commercially available and relatively inexpensive Boc- or Fmoc-4R-Hyp as a starting point in standard solid-phase peptide synthesis (SPPS). nih.gov

The general workflow for proline editing is as follows:

Incorporation: Fmoc- or Boc-4R-Hyp is incorporated into the desired position in the peptide sequence during automated SPPS.

Synthesis Completion: The rest of the peptide chain is synthesized.

Selective Modification: After the full peptide is assembled but while it is still on the solid support, the hydroxyl group of the Hyp residue is selectively deprotected (if it was protected) and then chemically modified. nih.gov

This on-resin modification allows the 4-hydroxyl group to be stereospecifically converted into a vast array of other functional groups. researchgate.net These modifications can include:

Stereochemical Inversion: Conversion from the 4R to the 4S configuration.

Functional Group Introduction: Introduction of azides, alkynes, thiols, ketones, and various spectroscopic probes (e.g., fluorinated groups for ¹⁹F NMR). nih.govresearchgate.net

Mimicry of other Amino Acids: The proline ring can be functionalized to mimic other amino acids like Cys, Asp, Lys, or phosphorylated residues. researchgate.net

This strategy circumvents the need for the often complex and lengthy solution-phase synthesis of individual non-natural Boc- or Fmoc-proline analogs. nih.gov By using proline editing, a single peptide precursor containing hydroxyproline can be used to generate a library of peptides with different 4-substituted prolines, facilitating structure-activity relationship (SAR) studies and the development of peptides with novel functions. researchgate.net

Development of Peptide-Based Photoaffinity Probes

Photoaffinity labeling is a powerful technique used to identify and study biomolecular interactions, such as those between a peptide and its protein receptor. This method involves a photoactivatable group that, upon irradiation with UV light, forms a highly reactive intermediate that covalently crosslinks to nearby molecules. iris-biotech.de

This compound serves as a key starting material for the synthesis of photoactivatable proline derivatives, often called "photoprolines". iris-biotech.de A common strategy involves converting the 4-hydroxyl group into a diazirine moiety, a small and highly efficient photo-crosslinker. iris-biotech.de

A typical synthetic route starts with L-trans-4-hydroxyproline and involves the following key steps:

Boc Protection: The amine group is protected with a Boc group.

Oxidation: The 4-hydroxyl group is oxidized to a ketone. This step is often achieved using Jones oxidation. iris-biotech.de

Diazirine Formation: The ketone is then converted into a diazirine ring through established chemical methods. iris-biotech.de

The resulting Boc-4-diazirinyl-proline can then be used in SPPS to incorporate a photo-crosslinking capability directly into a peptide sequence. iris-biotech.de This approach, which can be seen as an extension of the proline editing strategy, is invaluable for preparing peptide-based photoaffinity probes to investigate peptide-protein interactions and aid in drug target identification. iris-biotech.de

Role As a Chiral Auxiliary and in Asymmetric Synthesis

Stereocontrol in Organic Transformations

The inherent chirality and conformational rigidity of the pyrrolidine (B122466) ring in Boc-L-4-hydroxyproline are fundamental to its ability to exert stereocontrol in organic reactions. The stereochemistry at the 4-position significantly influences the puckering of the five-membered ring, which can adopt either an "exo" or "endo" conformation. This preference is dictated by stereoelectronic effects, where interactions between the substituent at the C4 position and the ring's atoms favor one conformation over the other. nih.gov For instance, an electron-withdrawing group at the 4-position can create a strong conformational preference. nih.gov

This conformational locking is crucial for directing the approach of incoming reagents from a specific face of the molecule, thereby controlling the stereochemical outcome of the reaction. By modifying the 4-hydroxy group, chemists can fine-tune these conformational preferences to achieve high levels of diastereoselectivity. This principle is applied in the synthesis of complex molecules where precise control over the spatial arrangement of atoms is necessary, leading to products with high diastereomeric excess. researchgate.net

Use in Asymmetric Induction

Asymmetric induction is the process by which a chiral entity in a reaction influences the creation of a new chiral center, favoring the formation of one enantiomer or diastereomer over the other. This compound and its derivatives excel in this role. The chiral scaffold of the molecule creates a biased steric environment around the reactive center.

In many catalytic applications, the hydroxyl group at the 4-position, or a derivative thereof, acts as a steric shield, partially blocking one face of the molecule. researchgate.net This forces an incoming substrate to attack from the less hindered side, leading to the preferential formation of a specific stereoisomer. researchgate.net This mechanism is a cornerstone of how catalysts derived from hydroxyproline (B1673980) achieve high enantioselectivity in a variety of chemical transformations, including aldol (B89426), Michael, and Mannich reactions. researchgate.net

Development of Chiral Ligands and Organocatalysts

This compound is a widely used starting material for the synthesis of a diverse array of chiral ligands and organocatalysts. unibo.it Its rigid structure provides a reliable scaffold upon which various catalytic functionalities can be installed. The hydroxyl group is a convenient handle for introducing new substituents through reactions like etherification or esterification, allowing for the creation of libraries of catalysts with tailored properties. rsc.org

Researchers have successfully prepared numerous effective organocatalysts by modifying the 4-hydroxyproline (B1632879) core. These include dipeptides, created through amide coupling of Boc-protected 4-hydroxyproline, and complex bicyclic phosphines. mdpi.comnih.gov These catalysts often exhibit superior performance compared to the parent amino acid, L-proline, offering higher yields, better enantioselectivities, and broader compatibility with different solvents. organic-chemistry.org The development of these sophisticated catalysts has significantly expanded the toolkit available for asymmetric synthesis. unibo.it

The asymmetric aldol reaction, a powerful method for forming carbon-carbon bonds, is a key area where organocatalysts derived from this compound have demonstrated significant success. nih.gov These catalysts facilitate the reaction between a ketone and an aldehyde to produce a β-hydroxy ketone with high stereoselectivity. researchgate.netmdpi.com

The catalytic cycle typically involves the formation of an enamine intermediate between the ketone and the secondary amine of the proline-derived catalyst. The chiral environment established by the catalyst's scaffold then directs the stereoselective addition of the enamine to the aldehyde. mdpi.com

Numerous studies have shown that modifying the 4-hydroxy group can enhance catalytic activity and selectivity. For example, diesters derived from 4-L-hydroxyproline have been employed as effective catalysts in the aldol reaction between p-nitrobenzaldehyde and acetone, achieving high conversions and enantiomeric excesses. yu.edu.jo Similarly, other derivatives have shown enhanced stereoselectivity compared to L-proline itself. researchgate.net The ability to perform these reactions in environmentally friendly solvents like water has also been a significant area of research. nih.gov

| Catalyst | Reaction | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| cis-3-hydroxyproline | Aldol Addition | 91 | 74 | researchgate.net |

| L-proline | Aldol Addition | 100 | 65 | researchgate.net |

| 4-L-hydroxyproline-malonic acid diester | p-nitrobenzaldehyde + acetone | 100 | 84 | yu.edu.jo |

| 4-L-hydroxyproline-succinic acid diester | p-nitrobenzaldehyde + acetone | 100 | 74 | yu.edu.jo |

| 4-L-hydroxyproline-glutaric acid diester | p-nitrobenzaldehyde + acetone | 50 | 76 | yu.edu.jo |

| 4-L-hydroxyproline-adipic acid diester | p-nitrobenzaldehyde + acetone | 50 | 78 | yu.edu.jo |

Biochemical and Metabolic Research Insights

Biosynthesis of Hydroxyproline (B1673980) from Proline: Enzymatic Hydroxylation

Hydroxyproline is not directly incorporated into proteins during translation; instead, it is synthesized from proline through a post-translational modification process. fsu.edunih.gov This enzymatic hydroxylation is a crucial step in the biosynthesis of collagen, the most abundant protein in mammals. wikipedia.orgnews-medical.net The reaction is catalyzed by a family of enzymes known as prolyl 4-hydroxylases (P4Hs). nih.govnih.gov

These enzymes are located in the lumen of the endoplasmic reticulum and act on proline residues within the characteristic -X-Pro-Gly- sequences of procollagen (B1174764) chains. nih.govnih.gov The hydroxylation reaction requires several co-substrates and cofactors to proceed: molecular oxygen (O₂), ferrous iron (Fe²⁺), 2-oxoglutarate, and ascorbate (B8700270) (vitamin C). nih.govtandfonline.com During the reaction, 2-oxoglutarate is decarboxylated, with one oxygen atom from O₂ being incorporated into the succinate (B1194679) product and the other into the newly formed hydroxyl group on the proline residue. tandfonline.com Ascorbate is not consumed stoichiometrically but is essential for the enzyme to remain in an active state. nih.gov The resulting 4-hydroxyproline (B1632879) residues are critical for the stability of the collagen triple helix at physiological temperatures. nih.govportlandpress.com Without this hydroxylation, procollagen chains cannot form a stable triple-helical structure. nih.gov

There are also other types of prolyl hydroxylases, such as those that act on the hypoxia-inducible factor (HIF), which are involved in cellular oxygen sensing. nih.govkjpp.net

Microbial Production of trans-4-hydroxy-L-proline

trans-4-hydroxy-L-proline is a valuable chiral building block for the synthesis of various pharmaceuticals. nih.govresearchgate.net Traditional production methods involving the acid hydrolysis of collagen are often associated with low productivity and significant environmental pollution. nih.govresearchgate.net Consequently, microbial fermentation has emerged as a more sustainable and efficient alternative for producing trans-4-hydroxy-L-proline. nih.govnih.gov

Metabolic engineering strategies have been employed to develop microbial cell factories, primarily in Escherichia coli and Corynebacterium glutamicum, for the enhanced production of trans-4-hydroxy-L-proline. nih.govscispace.com These strategies often involve:

Overexpression of proline hydroxylases : Introducing and overexpressing genes encoding for proline 4-hydroxylases (P4Hs) from various microorganisms, such as Dactylosporangium sp., has been shown to be effective. nih.govresearchgate.net

Increasing precursor availability : Engineering the metabolic pathways to increase the intracellular pools of L-proline and the co-substrate α-ketoglutarate is a common approach. mdpi.comproquest.com

Blocking degradation pathways : Deleting genes involved in the degradation of L-proline, such as putA, can redirect the metabolic flux towards hydroxyproline synthesis. scispace.com

Systems metabolic engineering : Integrated approaches that combine pathway optimization, enzyme evolution, and process optimization have led to significant improvements in production titers. nih.govnih.gov

Through these advanced metabolic engineering techniques, researchers have achieved high titers of trans-4-hydroxy-L-proline, with some studies reporting production levels as high as 54.8 g/L in fed-batch fermentations. nih.gov

Hydroxyproline Degradation Pathway in Biological Systems

The hydroxyproline released from the degradation of collagen and other proteins cannot be reutilized for protein synthesis and is instead catabolized. nih.govnih.gov This degradation process primarily occurs in the mitochondria of the liver and kidneys. nih.gov

The catabolism of 4-hydroxyproline is initiated by the mitochondrial enzyme hydroxyproline oxidase , also known as proline dehydrogenase 2 (PRODH2). frontiersin.orgnih.gov This enzyme catalyzes the oxidation of 4-hydroxy-L-proline to Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C). frontiersin.orgnih.gov It's important to note that PRODH2 is distinct from proline dehydrogenase (PRODH), which initiates proline degradation, and there is minimal substrate crossover between the two enzymes. nih.govresearchgate.net

The subsequent steps in the pathway involve a series of enzymatic reactions that are analogous to those in the proline degradation pathway. researchgate.net These reactions are catalyzed by mitochondrial enzymes including delta-1-pyrroline-5-carboxylate dehydrogenase (1P5CDH), glutamic-oxaloacetic transaminase 2 (AspAT), and 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA1). nih.gov

The initial product of hydroxyproline oxidation is Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C) . frontiersin.orgnih.gov This intermediate exists in spontaneous equilibrium with its open-chain form, L-4-hydroxyglutamate semialdehyde. nih.gov Further metabolism of these intermediates leads to the formation of several key metabolic products.

The major mammalian pathway for hydroxyproline degradation ultimately yields glyoxylate (B1226380) and pyruvate . nih.govnih.gov Glyoxylate can then be converted to glycine. wikipedia.org Another pathway, which is more prevalent in bacteria, involves a 4-hydroxyproline epimerase and can lead to the formation of α-ketoglutarate . researchgate.net While not direct products of the primary degradation pathway, the metabolism of hydroxyproline is interconnected with the metabolic pools of other amino acids, including glutamate . researchgate.net

Analogous to the "proline cycle," a "hydroxyproline cycle" has been proposed, which plays a role in cellular redox balance. frontiersin.orgnih.gov This cycle involves the interconversion of hydroxyproline and its oxidized intermediate, Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C). frontiersin.org The oxidation of hydroxyproline by hydroxyproline oxidase (PRODH2) is coupled to the reduction of FAD, which can then transfer electrons to the electron transport chain for ATP production or, under certain conditions, lead to the formation of reactive oxygen species (ROS). frontiersin.orgnih.gov

The reverse reaction, the reduction of OH-P5C back to hydroxyproline, is catalyzed by pyrroline-5-carboxylate reductase (PYCR) and is coupled to the oxidation of NADPH to NADP⁺. frontiersin.orgresearchgate.net This regeneration of NADP⁺ is important for maintaining the pentose (B10789219) phosphate (B84403) pathway (PPP), which is a major source of NADPH for reductive biosynthesis and a key component of the cellular antioxidant defense system. frontiersin.orgnih.gov Thus, the hydroxyproline cycle contributes to maintaining redox homeostasis and providing substrates for DNA synthesis through the PPP. frontiersin.org

Academic Research on the Metabolic Significance of Hydroxyproline

Historically, hydroxyproline was often considered a metabolic waste product of collagen degradation. frontiersin.orgnih.gov However, recent academic research has shed light on its broader metabolic significance. frontiersin.orgresearchgate.net It is now recognized that hydroxyproline and its metabolic pathways play key roles in various cellular processes. frontiersin.orgnih.gov

Research has highlighted the involvement of hydroxyproline metabolism in:

Redox signaling and homeostasis : The oxidation of hydroxyproline by PRODH2 can generate reactive oxygen species (ROS), which act as signaling molecules in processes like apoptosis. frontiersin.orgresearchgate.net The "hydroxyproline cycle" also contributes to maintaining the cellular redox balance. frontiersin.org

Energy production : The degradation of hydroxyproline can provide substrates for the tricarboxylic acid (TCA) cycle, thereby contributing to cellular energy production in the form of ATP. nih.gov

Epigenetic regulation : The prolyl hydroxylases that synthesize hydroxyproline require the same cofactors (α-ketoglutarate, ascorbate, and Fe²⁺) as enzymes involved in the demethylation of DNA and histones, suggesting a link between collagen synthesis and epigenetic regulation. nih.govfrontiersin.org

Cell signaling : The post-translational hydroxylation of proline residues is not limited to collagen but also occurs in other proteins, such as the hypoxia-inducible factor (HIF-1α), where it plays a critical role in regulating gene expression in response to changes in oxygen availability. wikipedia.orgfrontiersin.org

Antioxidant activity : Free hydroxyproline has been shown to possess antioxidant properties by scavenging reactive oxygen species. researchgate.netnih.gov

Role in Cellular Metabolism and Energy Production

L-4-hydroxyproline (Hyp), the active component of Boc-L-4-hydroxyproline, is a non-essential amino acid primarily derived from the degradation of collagen. nih.govnih.gov Far from being an inert waste product, it plays an active role in cellular metabolism and energy production. nih.gov

The metabolic processing of hydroxyproline is a key contributor to the cellular energy pool. The degradation is initiated by the mitochondrial enzyme hydroxyproline dehydrogenase 2 (PRODH2), also known as hydroxyproline oxidase (OH-POX). nih.gov This enzyme catalyzes the conversion of hydroxyproline into Δ1-pyrroline-3-OH-5-carboxylic acid (OH-P5C). nih.gov This oxidative process yields electrons that are transferred to the electron transport chain, contributing to the production of ATP. nih.gov Under certain conditions, these electrons can be accepted by oxygen to form reactive oxygen species (ROS), implicating hydroxyproline metabolism in cellular redox signaling. nih.govresearchgate.net

Furthermore, hydroxyproline can be catabolized into highly energetic and metabolically versatile compounds. nih.gov Its degradation pathway can lead to the formation of glyoxylate and pyruvate, which can enter central metabolic pathways such as the tricarboxylic acid (TCA) cycle. nih.gov It can also be converted to glycine, another amino acid with diverse metabolic functions. nih.gov Research has shown that the catabolism of trans-4-hydroxy-L-proline can help alleviate oxidative stress and support collagen synthesis within the body. nih.gov

| Metabolic Process | Key Enzyme | Key Products | Cellular Significance |

|---|---|---|---|

| Oxidative Degradation | Hydroxyproline Dehydrogenase 2 (PRODH2/OH-POX) | Δ1-pyrroline-3-OH-5-carboxylic acid (OH-P5C) | Provides electrons for ATP production via the electron transport chain. nih.gov |

| Further Catabolism | Not specified | Glyoxylate, Pyruvate | Intermediates for central metabolic pathways (e.g., TCA cycle). nih.gov |

| Conversion | Not specified | Glycine | Provides a source of an energetic amino acid. nih.gov |

Influence on Gene Expression and Signaling Pathways (e.g., HIF-1α)

L-4-hydroxyproline exerts significant influence over gene expression, most notably through its interaction with the hypoxia-inducible factor 1α (HIF-1α) signaling pathway. nih.govresearchgate.net HIF-1α is a master transcriptional regulator that orchestrates the cellular response to low oxygen (hypoxia). frontiersin.orgembopress.org

Under normal oxygen conditions (normoxia), HIF-1α is kept at low levels through a process of oxygen-dependent degradation. nih.gov Prolyl hydroxylase domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on the HIF-1α subunit. embopress.orgnih.gov This hydroxylation creates a recognition site for the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, which tags HIF-1α for rapid degradation by the proteasome. thebiogrid.orgresearchgate.net

In hypoxic environments, the lack of oxygen as a substrate limits the activity of PHD enzymes. embopress.org Consequently, HIF-1α is not hydroxylated, allowing it to escape degradation, accumulate in the nucleus, and activate the transcription of hundreds of genes that promote adaptation and survival in low-oxygen conditions, including those involved in angiogenesis and glucose metabolism. researchgate.netfrontiersin.orgresearchgate.net

Research indicates that free hydroxyproline can increase the levels and transcriptional activity of HIF-1α, particularly under hypoxic conditions. nih.govresearchgate.netfrontiersin.org The proposed mechanism is that hydroxyproline inhibits the degradation of HIF-1α. researchgate.netfrontiersin.org This interaction may occur at the hydroxylation step, the recognition of hydroxylated HIF-1α by pVHL, or at the proteasomal degradation stage. researchgate.netfrontiersin.org By stabilizing HIF-1α, hydroxyproline can augment the cellular response to hypoxia, influencing processes such as angiogenesis and metastasis. nih.govresearchgate.net

| Condition | HIF-1α Prolyl Hydroxylation | HIF-1α Stability | Effect of Hydroxyproline | Outcome |

|---|---|---|---|---|

| Normoxia (Sufficient O₂) | Active | Low (degraded) | Minimal effect on HIF-1α levels. nih.gov | Normal cellular respiration. |

| Hypoxia (Low O₂) | Inhibited | High (stabilized) | Enhances HIF-1α levels and activity. frontiersin.orgnih.gov | Activation of hypoxia-response genes (e.g., VEGF, Glut-1). researchgate.net |

Impact on Autophagic Flux and Cellular Immunity (Academic Context)

Recent academic studies have uncovered a link between L-4-hydroxyproline metabolism, autophagy, and cellular immunity. nih.govnih.gov These findings suggest that hydroxyproline can modulate immune responses by interfering with a fundamental cellular degradation and recycling process known as autophagy. nih.govnih.gov

Specifically, research has demonstrated that hydroxyproline acts as an inhibitor of autophagic flux. nih.govnih.gov Autophagy is a critical homeostatic process where cells degrade and recycle damaged organelles and proteins. This process is also involved in regulating immune signaling.

The inhibition of autophagy by hydroxyproline has a direct consequence on the expression of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein. nih.govnih.gov Studies using a metabolomics-based screening approach found that hydroxyproline significantly enhances the expression of PD-L1 on various cancer and myeloid cells when stimulated with interferon-gamma (IFN-γ). nih.govnih.gov PD-L1 expression on tumor cells allows them to evade the host's immune system by inhibiting the cytotoxic activity of T cells. nih.gov

By inhibiting autophagic flux, hydroxyproline disrupts a negative feedback mechanism that would normally restrain PD-L1 levels. nih.gov This leads to amplified PD-L1 expression, which can contribute to an immunosuppressive tumor microenvironment. nih.govnih.gov This is particularly relevant in the context of fibrotic tumors, which are characterized by high levels of collagen and, consequently, elevated hydroxyproline. nih.govnih.gov These findings suggest that targeting hydroxyproline metabolism could be a novel therapeutic strategy to control PD-L1 expression and enhance anti-tumor immunity. nih.govnih.gov

| Cellular Process | Effect of L-4-hydroxyproline | Key Molecular Target | Immunological Consequence |

|---|---|---|---|

| Autophagic Flux | Inhibition. nih.govnih.gov | General autophagy machinery | Disruption of cellular recycling and signaling. nih.gov |

| Immune Checkpoint Expression | Enhances IFN-γ-induced expression. nih.govnih.gov | Programmed Death-Ligand 1 (PD-L1) | Potential for increased tumor immune evasion. nih.govnih.gov |

Applications in Polymer and Biomaterial Science

Building Block for Novel Biomaterials

The unique structural characteristics of 4-hydroxy-L-proline, which is abundantly found in collagen, render it a highly valuable and versatile component for the creation of new biomimetic and biodegradable polymers. pku.edu.cn Its accessibility and inherent chirality are key features that scientists exploit in designing these novel materials. pku.edu.cnchinesechemsoc.org Boc-L-4-hydroxyproline serves as a foundational monomer, enabling the incorporation of diverse structural properties into polymer chains. nih.govscite.ai This versatility allows for the development of materials with fascinating properties and a wide range of biological applications, including drug delivery systems and absorbable medical implants. pku.edu.cnnih.gov The use of hydroxyproline-based building blocks is a significant step in developing synthetic polymers that can mimic the structure and function of natural biopolymers. pku.edu.cn

Design and Synthesis of Hydroxyproline-Derived Polymers and Oligomers

The trifunctional nature of 4-hydroxy-L-proline, with its secondary amine, carboxylic acid, and hydroxyl group, provides a versatile platform for polymer synthesis. pku.edu.cn Scientists can selectively use two of these groups for creating the polymer backbone, leaving the third available for side-chain functionalization. This allows for the precise design and synthesis of a wide array of polymers and oligomers with controlled structures. pku.edu.cnnih.gov

This compound is a key precursor for the synthesis of functionalized polypeptides. One common method involves the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) derived from the amino acid. pku.edu.cn This approach allows for the creation of poly(4-hydroxy-L-proline), a synthetic polypeptide with potential biomedical applications. pku.edu.cn Similarly, hydroxyproline (B1673980) can be converted into O-carboxyanhydrides (OCAs), which serve as monomers for the synthesis of functional poly(α-hydroxy acid)s. pku.edu.cnchinesechemsoc.org These polymers are a class of biodegradable polyesters with significant potential in the biomedical field. chinesechemsoc.org

A significant advancement in the use of this compound has been the development of controlled ring-opening polymerization (ROP) methods to produce high-molecular-weight polyesters and polythioesters. chinesechemsoc.orgacs.org

Researchers have successfully converted 4-hydroxy-L-proline into highly strained bicyclic lactone and thiolactone monomers. chinesechemsoc.orgacs.org The ROP of these monomers, often catalyzed by organobases, proceeds in a controlled manner, yielding polymers with predictable molecular weights and very narrow dispersity (Đ), a measure of the uniformity of polymer chain lengths. chinesechemsoc.orgacs.org This level of control is crucial for creating materials with consistent and reproducible properties.

For instance, the ROP of N-Boc-protected bicyclic lactones has produced stereoregular polyesters with molar masses (Mn) up to 90 kg/mol and dispersity values generally below 1.10. chinesechemsoc.org Similarly, the polymerization of N-Boc-protected bicyclic thiolactones has yielded polythioesters with even higher molar masses, reaching up to 259 kg mol⁻¹, and dispersities below 1.15. acs.orgnih.gov

| Polymer Type | Monomer | Max. Molar Mass (Mₙ) | Dispersity (Đ) | Reference |

|---|---|---|---|---|

| Polyester | NBoc-PL (bicyclic lactone) | ~90 kg/mol | <1.10 | chinesechemsoc.org |

| Polythioester | NBoc-PTL (bicyclic thiolactone) | up to 259 kg/mol | <1.15 | acs.orgnih.gov |

A key advantage of using this compound is the ease with which the resulting polymers can be functionalized. pku.edu.cn The amine group on the proline ring serves as a convenient chemical handle for introducing a wide variety of side chains, either before or after polymerization. chinesechemsoc.orgacs.org

Pre-polymerization functionalization: Different functional groups can be attached to the nitrogen atom of the hydroxyproline monomer before the polymerization step. This has been demonstrated by synthesizing monomers carrying alkyl, hydrophilic oligo(ethylene glycol), and modifiable double bond side chains. pku.edu.cnchinesechemsoc.org

Post-polymerization modification: Alternatively, the polymer can be synthesized with a reactive side chain that allows for subsequent chemical modification. For example, a polymer containing allyl groups can be readily modified with various thiols via a thiol-ene reaction, allowing for the introduction of carboxylic acid, sulfonate, or zwitterionic functionalities. pku.edu.cn

These functionalization strategies allow for the fine-tuning of polymer properties, such as solubility and thermal characteristics, to suit specific applications. chinesechemsoc.orgnih.govacs.org

The polymers derived from this compound are inherently biomimetic, as their core structure comes from a naturally occurring amino acid prevalent in collagen. pku.edu.cn This often translates to excellent biocompatibility and biodegradability. The ester and thioester linkages in the backbones of the synthesized polyesters and polythioesters are susceptible to hydrolysis, making them degradable under physiological conditions. chinesechemsoc.orgacs.org

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of Boc-L-4-hydroxyproline in solution. It provides insights into the carbon framework, the presence of specific functional groups, and the molecule's conformational preferences.

Carbon-13 NMR for Structural Confirmation

Carbon-13 (¹³C) NMR spectroscopy is utilized to verify the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule, including the carbons of the pyrrolidine (B122466) ring, the carboxylic acid, and the tert-butoxycarbonyl (Boc) protecting group. While a definitive list of chemical shifts can vary slightly with the solvent used, the expected resonances appear in characteristic regions of the spectrum chemicalbook.com.

Studies on related N-Boc protected amino acids have shown that the chemical shifts of the carbonyl carbons are sensitive to the polarity of the solvent. For instance, in protic solvents, slight downfield shifts of the carbonyl signals may be observed due to intermolecular hydrogen bonding between the solute and the solvent researchgate.net. The analysis of the ¹³C NMR spectrum, often in conjunction with distortionless enhancement by polarization transfer (DEPT) experiments, allows for the unambiguous assignment of all carbon signals, thereby confirming the compound's covalent structure.

| Carbon Atom | Typical Chemical Shift (δ) in ppm |

|---|---|

| Carboxyl (C=O) | 172-178 |

| Boc (C=O) | 153-157 |

| Boc Quaternary Carbon | 79-82 |

| C4 (CH-OH) | 68-72 |

| C2 (CH-COOH) | 58-62 |

| C5 (CH₂-N) | 53-57 |

| C3 (CH₂) | 37-41 |

| Boc Methyl (CH₃) | 27-29 |

Fluorine-19 NMR for Fluorinated Probes